molecular formula C14H19ClF3NO B1397557 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride CAS No. 1219972-06-1

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride

Cat. No.: B1397557
CAS No.: 1219972-06-1
M. Wt: 309.75 g/mol
InChI Key: RRLMZAMZYZKKPT-UHFFFAOYSA-N
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Description

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further linked to a piperidine ring

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists .

Mode of Action

The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets within the target protein .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorinated compounds are generally resistant to metabolic degradation . This could potentially improve the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with its target could be influenced by pH. Additionally, the compound’s stability could be affected by temperature and the presence of metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-(Trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Coupling with Piperidine: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications, including:

    Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for its pharmacological properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-(Trifluoromethyl)phenoxy)ethyl)piperidine
  • **4-(2-(2-(Trifluoromethyl)phenoxy)ethyl)piperidine
  • **4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)morpholine

Uniqueness

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-1-3-13(4-2-12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMZAMZYZKKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-06-1
Record name Piperidine, 4-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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